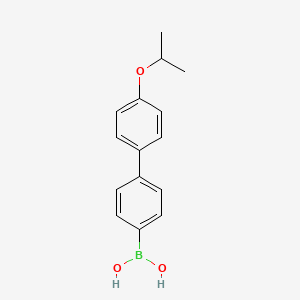

4-(4'-Isopropoxyphenyl)phenylboronic acid

Description

Historical Context and Evolution of Organoboron Compounds in Synthesis

The journey of organoboron compounds began in the 19th century, but their synthetic utility was truly unlocked in the 20th century with the pioneering work of Herbert C. Brown on hydroboration, which earned him the Nobel Prize in Chemistry in 1979. This reaction allowed for the convenient synthesis of a wide variety of organoboranes. Initially, the focus was on their use as intermediates in organic synthesis, particularly for the formation of alcohols and amines. Over time, the scope of their applications has expanded dramatically, with the development of new reagents and reactions that have revolutionized the way chemists approach the construction of complex molecules.

Significance of Boronic Acids as Versatile Building Blocks and Catalysts

Boronic acids, with the general formula R-B(OH)₂, are a subclass of organoboron compounds that have gained immense popularity due to their unique properties. They are generally stable, crystalline solids with low toxicity, making them easy to handle and environmentally benign. Their versatility stems from the electrophilic nature of the boron atom and its ability to participate in a wide range of chemical transformations. This has established them as indispensable building blocks in modern organic synthesis. Furthermore, the Lewis acidic character of the boronic acid moiety allows them to act as catalysts in various organic reactions.

Overview of Key Applications of Boronic Acids in Modern Organic Synthesis

The utility of boronic acids is vast and continues to expand. Their applications span across several key areas of chemical science.

The most prominent application of boronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful reaction forms a carbon-carbon bond by coupling a boronic acid with an organohalide. The mild reaction conditions, high functional group tolerance, and commercial availability of a vast array of boronic acids have made the Suzuki-Miyaura coupling a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries.

Beyond their role as coupling partners, boronic acids can function as catalysts. Their Lewis acidity enables them to activate substrates for various transformations. They can also act as Brønsted acids, either directly or through the formation of ate complexes. Furthermore, their ability to form reversible covalent bonds with diols and other functional groups allows for a unique mode of catalysis known as covalent activation, enabling highly selective reactions.

The unique properties of boronic acids have made them attractive scaffolds in medicinal chemistry. They can form reversible covalent bonds with biological targets such as enzymes and saccharides. This has led to the development of boronic acid-containing drugs and diagnostic agents. Their ability to interact with the active sites of serine proteases has been a particularly fruitful area of research.

In materials science, boronic acids are utilized in the synthesis of functional materials. Their ability to participate in reversible covalent bonding has been exploited in the development of self-healing polymers, sensors, and liquid crystals. The rigid and tunable nature of the arylboronic acid framework makes them ideal components for creating materials with specific electronic and optical properties.

Properties

IUPAC Name |

[4-(4-propan-2-yloxyphenyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17BO3/c1-11(2)19-15-9-5-13(6-10-15)12-3-7-14(8-4-12)16(17)18/h3-11,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOVAIFWBASNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=C(C=C2)OC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584412 | |

| Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870717-98-9 | |

| Record name | {4'-[(Propan-2-yl)oxy][1,1'-biphenyl]-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4�-Isopropoxyphenyl)phenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Focus on 4 4 Isopropoxyphenyl Phenylboronic Acid

Physicochemical Properties

4-(4'-Isopropoxyphenyl)phenylboronic acid is a white to off-white solid. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 870717-98-9 | sigmaaldrich.com |

| Molecular Formula | C₁₅H₁₇BO₃ | sigmaaldrich.com |

| Molecular Weight | 256.10 g/mol | sigmaaldrich.com |

| Melting Point | >230 °C | sigmaaldrich.com |

Synthesis

While a specific, detailed synthesis protocol for 4-(4'-Isopropoxyphenyl)phenylboronic acid was not found in the immediate search results, a general and common method for preparing arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate (B1201080) followed by acidic workup. For the synthesis of the closely related 4-(4'-propoxyphenyl)phenylboronic acid, a known method involves the reaction of 4-bromo-4'-n-propoxybiphenyl with n-butyllithium followed by treatment with a boron source. nih.gov A similar approach could likely be employed for the synthesis of 4-(4'-Isopropoxyphenyl)phenylboronic acid, starting from the corresponding 4-bromo-4'-isopropoxybiphenyl.

Potential Applications

Based on the general applications of biphenyl (B1667301) boronic acids and the presence of the isopropoxy group, several potential applications for 4-(4'-Isopropoxyphenyl)phenylboronic acid can be inferred.

As a biphenyl boronic acid derivative, 4-(4'-Isopropoxyphenyl)phenylboronic acid is a prime candidate for use in Suzuki-Miyaura cross-coupling reactions. The biphenyl scaffold is a common motif in many pharmaceuticals and advanced materials. The isopropoxy group can influence the electronic properties and solubility of the resulting coupled products.

The elongated, rigid structure of the 4-(4'-isopropoxyphenyl)phenyl moiety makes this boronic acid a potential precursor for the synthesis of liquid crystalline materials. The isopropoxy group can contribute to the desired mesomorphic properties of the final liquid crystal. The synthesis of liquid crystals often involves the coupling of rigid core structures, a role for which this boronic acid is well-suited.

Catalytic Applications of Phenylboronic Acids

Boronic Acid Catalysis (BAC) Mechanisms and Modes of Activation

The catalytic activity of boronic acids is rooted in the Lewis acidic nature of the boron atom, which possesses a vacant p-orbital. mdpi.comwikipedia.org This allows it to interact with Lewis basic substrates, primarily those containing hydroxyl groups, through several distinct mechanisms. nih.govrsc.org These activation modes are often not mutually exclusive and can be influenced by the specific boronic acid catalyst, substrate, and reaction conditions. nih.govresearchgate.net

One of the primary modes of activation in boronic acid catalysis is through Lewis acidity. nih.gov The boron atom acts as an electron pair acceptor, coordinating to a Lewis basic atom in the substrate, such as the oxygen of a carbonyl or hydroxyl group. researchgate.netwikipedia.org This coordination increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. wikipedia.org

In the context of activating alcohols, highly electron-deficient arylboronic acids are particularly effective. ualberta.ca They polarize the C–O bond of the alcohol, facilitating the formation of carbocation intermediates that can then undergo further reactions, such as Friedel-Crafts-type alkylations. researchgate.netualberta.ca This activation circumvents the need for harsher methods that convert alcohols into better leaving groups like halides or sulfonates. rsc.org The Lewis acidity of boron compounds like boranes is central to their catalytic activity, enabling them to activate a wide range of substrates. mdpi.com

Boronic acids can also function as Brønsted acid catalysts, either directly or indirectly. nih.govnih.gov While generally considered weak Lewis acids, their interaction with certain solvents or substrates can generate potent Brønsted acids in situ. nih.govresearchgate.net For instance, the combination of boronic acids with hexafluoroisopropanol (HFIP) has been shown to create strong Brønsted acids through covalent assembly, which then catalyze reactions. nih.gov

This mode of catalysis can also involve the activation of water or other protic species present in the reaction mixture. nih.gov In some cases, a Lewis acid-assisted Brønsted acid mechanism is proposed, where the boronic acid coordinates to a substrate, enhancing the acidity of a nearby proton, which then participates in the catalytic cycle. nih.gov Theoretical calculations have supported the role of Brønsted acids in reactions such as the phosphoric acid-catalyzed propargylation involving boronate esters, where the catalyst activates the boronate through protonation. usf.edu

A key mechanistic pathway in boronic acid catalysis involves the formation of reversible covalent intermediates with substrates. researchgate.netualberta.ca This is particularly prominent in reactions involving carboxylic acids, such as amidations and esterifications. nih.gov The boronic acid reacts with the carboxylic acid to form a mixed anhydride, specifically an acyloxyboronic acid intermediate. nih.govrsc.org

Beyond Lewis and Brønsted acidity, boronic acids can direct reactions through non-covalent interactions, primarily hydrogen bonding. nih.govnih.gov The B–O–H group of the boronic acid can act as a hydrogen bond donor, activating substrates or organizing transition states. researchgate.netacs.org For example, 2,6-substituted arylboronic acids can behave as strong hydrogen-bonding donors, effectively catalyzing the reaction between CO2 and epoxides in water. acs.org

In more complex systems, boronic acids can act as bifunctional catalysts, using both covalent bonding and hydrogen bonding to assemble substrates in a highly organized transition state. nih.gov This templating effect can control the stereoselectivity of a reaction. By forming a complex with one substrate (e.g., a carboxylic acid) and simultaneously activating another through hydrogen bonding, the catalyst can direct the approach of the nucleophile to a specific face of the electrophile. nih.gov This dual activation has been exploited in reactions like aza-Michael additions catalyzed by hybrid thiourea–boronic acid systems. nih.gov

Specific Catalytic Transformations

The diverse activation modes of boronic acids enable them to catalyze a wide array of chemical reactions. One of the most developed applications is in the formation of amide bonds. nih.govresearchgate.net

The direct formation of amides from carboxylic acids and amines is a fundamentally important but often inefficient process that requires the removal of a water molecule. chemrxiv.org Arylboronic acids have proven to be highly effective catalysts for this transformation, proceeding under relatively mild conditions. rsc.orgnih.gov

The generally accepted mechanism involves the initial reaction between the boronic acid and the carboxylic acid to form an acyloxyboronic acid intermediate (a mixed anhydride), as described in the covalent activation section. nih.govrsc.org This intermediate is highly activated towards nucleophilic attack by the amine. The subsequent attack forms a tetracoordinate boron intermediate, which then collapses to release the amide product and regenerate the boronic acid catalyst. rsc.org The removal of water, often accomplished with molecular sieves, is crucial for driving the reaction to completion. rsc.org

Recent studies, however, suggest alternative or concurrent mechanisms may be at play. Investigations into the interactions between boronic acids, carboxylic acids, and amines have isolated various potential intermediates, leading to proposals of mechanisms involving dimeric B–X–B (where X = O or NR) motifs. nih.gov These dimeric structures are thought to orchestrate the activation of the carboxylic acid while delivering the amine nucleophile. nih.gov It has been observed that at least three free coordination sites on the boron atom are necessary for catalytic activity in amidation. nih.gov

A variety of arylboronic acids have been employed as catalysts, with their efficacy often dependent on the electronic and steric nature of their substituents. chemrxiv.org For instance, electron-deficient catalysts like 3,4,5-trifluorophenylboronic acid and sterically influenced catalysts such as ortho-iodophenylboronic acid have shown high activity. rsc.orgchemrxiv.org The latter's effectiveness is attributed to both steric effects and orbital interactions between the iodine and boron atoms. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder, Dipolar Cycloadditions)

Phenylboronic acids have demonstrated utility as catalysts in various cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reaction, a cornerstone of organic synthesis for forming six-membered rings, can be sluggish and often requires the use of Lewis acid catalysts to proceed efficiently. researchgate.net While traditional Lewis acids like boron trifluoride are effective, phenylboronic acids offer a milder and more manageable alternative. wikipedia.orgmdpi.com

The catalytic role of phenylboronic acid in Diels-Alder reactions is attributed to its ability to activate the dienophile. researchgate.net Specifically, for dienophiles containing a carboxylic acid group, such as 2-alkynoic acids, the boronic acid is believed to form a covalent monoacylated hemiboronic ester intermediate. This interaction lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the cycloaddition with various dienes. researchgate.net This activation strategy has been successfully applied to the reaction of acrylic acids and 2-alkynoic acids with dienes, leading to the formation of cyclohexadienyl carboxylic acids, which can be subsequently oxidized to polysubstituted aromatic carboxylic acids. researchgate.netacs.org

Research has shown that ortho-substituted arylboronic acids can be particularly effective. For instance, in certain azido-alkyne cycloadditions, 5% ortho-nitrophenyl boronic acid was found to catalyze the reaction with high yield (92%) and regioselectivity. nih.gov The proposed mechanism involves the electrophilic activation of an unsaturated carboxylic acid through the formation of a covalent adduct with the boronic acid. nih.gov

Beyond the typical [4+2] Diels-Alder reaction, arylboronic acids have also been shown to catalyze [4+3] cycloaddition reactions. For example, 3,5-bis-(trifluoromethyl)phenylboronic acid has been identified as an effective catalyst for the synthesis of cyclohepta[b]benzofurans and cyclohepta[b]indoles. researchgate.net Furthermore, phenylboronic acids have been employed as templates in Diels-Alder reactions, guiding the stereochemical outcome of the cycloaddition. researchgate.net The versatility of phenylboronic acids extends to other types of cycloadditions as well, including [2+2+2] and [2+2] cycloadditions, which are valuable for constructing four- and six-membered ring systems. mdpi.com

Dehydration Reactions

Phenylboronic acids are effective catalysts for various dehydration reactions, a process that involves the removal of a water molecule from a reactant. wikipedia.orgchemicalbook.com This catalytic activity stems from the ability of the boronic acid to form reversible covalent bonds with hydroxyl groups, particularly in diols, activating them for the elimination of water. nih.gov The dehydration of boronic acids themselves leads to the formation of boroxines, which are trimeric anhydrides. This process is typically driven by heat, sometimes with the aid of a dehydrating agent. wikipedia.orgchemicalbook.com

A significant application of phenylboronic acid-catalyzed dehydration is in the conversion of biomass-derived carbohydrates. For instance, they can catalyze the dehydration of glucose to produce 5-hydroxymethylfurfural, a valuable platform chemical. nih.gov In a different context, ortho-dialkylaminomethyl-substituted phenylboronic acids have been shown to catalyze the formation of anhydrides. nih.gov

The catalytic utility of phenylboronic acids in dehydration extends to the synthesis of heterocyclic compounds. Boric acid, a related compound, can catalyze the formation of benzimidazoles from diamines and carboxylic acids, as well as the synthesis of 1,2,4-triazolopyridinones. nih.gov Moreover, borinic acids can stereoselectively catalyze the dehydration of an anti-aldol reaction product. nih.gov

In combination with a co-catalyst like oxalic acid, electron-deficient arylboronic acids such as pentafluorophenylboronic acid can activate benzylic alcohols for dehydrative etherification reactions. acs.org Mechanistic studies suggest that the boronic acid and oxalic acid condense in situ to form a strong Brønsted acid, which promotes the reaction via an SN1-type mechanism. acs.org This system has also been applied to the dehydrative C-alkylation of 1,3-dicarbonyl compounds. nih.gov

Carbon-Carbon Bond Formation (e.g., Allylboration, Sakurai Allylation)

Phenylboronic acids and their derivatives are pivotal reagents and catalysts in a variety of carbon-carbon bond-forming reactions, significantly expanding the toolbox of synthetic organic chemistry. wikipedia.org One of the most prominent applications is the Suzuki-Miyaura cross-coupling reaction, where phenylboronic acid serves as a source of a phenyl group to be coupled with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of biaryls and phenyl alkenes, respectively. wikipedia.orgchemicalbook.commissouri.eduresearchgate.net This reaction is valued for its versatility and tolerance of a wide range of functional groups. researchgate.net

Beyond their role as reagents, arylboronic acids have emerged as effective catalysts for C-C bond formation. For instance, electron-deficient arylboronic acids can catalyze the dehydrative Friedel-Crafts alkylation of electron-rich arenes and heteroarenes using benzylic or allylic alcohols as electrophiles. researchgate.net A notable example is the use of pentafluorophenylboronic acid, sometimes with a cocatalyst, to promote these reactions. acs.orgresearchgate.net

Arylboronic acids also catalyze the dehydrative C-alkylation of 1,3-diketones and 1,3-ketoesters with secondary benzylic alcohols, providing a direct route to new C-C bonds with water as the only byproduct. acs.org This methodology has been extended to the allylation of benzylic alcohols using allyltrimethylsilane (B147118) as the nucleophile, a reaction that proceeds in moderate to good yields for electron-rich and halogen-substituted 1-arylethanol derivatives. acs.org The catalytic cycle is thought to involve the in situ formation of a more potent Brønsted acid from the arylboronic acid and a cocatalyst like oxalic acid. acs.org

Furthermore, the field of asymmetric catalysis has benefited from the use of boronic acids in C-C bond formation. Chiral Brønsted acids, such as binaphthyl-derived phosphoric acids, have been shown to catalyze the enantioselective allylboration of a wide range of aldehydes, including aryl, heteroaryl, α,β-unsaturated, and aliphatic aldehydes, with allylboronic acid pinacol (B44631) ester. nih.gov This method provides a highly efficient route to chiral homoallylic alcohols. nih.gov Similarly, the rhodium-catalyzed 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds, a type of conjugate addition, is a powerful tool for creating β-arylated products. organic-chemistry.org

Carbon-Heteroatom Bond Formation (C-N)

Phenylboronic acids and their derivatives are instrumental in facilitating the formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) bonds. One of the key applications in this area is the uncatalyzed reaction between α-ketoacids, amines, and phenylboronic acid to generate α-amino acids. wikipedia.org This demonstrates the ability of phenylboronic acid to mediate the formation of a C-N bond in a multi-component reaction setting.

In addition to this direct application, arylboronic acids are precursors for the synthesis of other important nitrogen-containing compounds. For instance, aryl azides and nitroaromatics can be generated from phenylboronic acid. wikipedia.orgchemicalbook.com

While the provided search results focus more on the use of boronic acids in C-C bond formation and as protecting groups, their role in C-N bond formation is a recognized area of their application. The ability of the boron atom to interact with nitrogen-containing functional groups is fundamental to these transformations. For example, a consecutive process for C-C and C-N bond formation with high enantio- and diastereo-control has been reported through the direct reductive amination of chiral ketones using hydrogenation catalysts, a process where boronic acid derivatives can play a role. researchgate.net

Development of Advanced Boronic Acid Catalysts

The versatility of boronic acids in catalysis has spurred the development of more sophisticated and specialized catalysts to address challenges in stereoselectivity and reactivity. wikipedia.orgnih.govorganic-chemistry.org This has led to the design of chiral arylboronic acids for asymmetric synthesis and highly electron-deficient boronic acids for enhanced catalytic activity. wikipedia.orgnih.gov

Chiral Arylboronic Acids for Stereoselective Applications

The development of chiral arylboronic acids and their application in enantioselective catalysis represents a significant advancement in asymmetric synthesis. wikipedia.org These catalysts are designed to create a chiral environment around the reaction center, thereby controlling the stereochemical outcome of the transformation.

A prominent application of chiral boronic acid chemistry is in the asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. organic-chemistry.org Research has shown that chiral metal nanoparticle systems, such as Rh/Ag nanoparticles modified with a chiral diene ligand, can serve as highly effective heterogeneous catalysts for this reaction, often outperforming their homogeneous counterparts in terms of yield, enantioselectivity, and catalyst turnover. organic-chemistry.org These systems have achieved excellent yields and outstanding enantioselectivities (greater than 98% ee) for a broad range of substrates. organic-chemistry.org

Another key area is the enantioselective synthesis of chiral α-amino boronic esters. While methods using chiral auxiliaries have been established, recent efforts have focused on developing efficient asymmetric catalytic approaches. acs.org For instance, the rhodium-catalyzed asymmetric hydroboration of α-arylenamides using a P-chiral monophosphorus ligand has enabled the synthesis of chiral α-amino tertiary boronic esters with good yields and excellent enantioselectivities (up to 99% ee). acs.orgnih.gov

Furthermore, chiral Brønsted acids, such as those derived from binaphthyl, have been successfully employed as catalysts for the enantioselective allylboration of aldehydes, demonstrating the broad utility of chiral acid catalysis in conjunction with boronic acid reagents. nih.gov The development of chiral diarylmethanols has also been achieved with high enantioselectivity using a ferrocenyl oxazoline-based N,O-ligand in combination with diethylzinc (B1219324) and arylboronic acids. researchgate.net These advancements highlight the continuous progress in designing chiral boronic acid systems for highly stereoselective C-C and C-heteroatom bond-forming reactions. nih.gov

Highly Electron-Deficient Boronic Acids

The catalytic activity of arylboronic acids can be significantly enhanced by introducing electron-withdrawing groups onto the phenyl ring, leading to the development of highly electron-deficient boronic acids. nih.gov These catalysts exhibit increased Lewis acidity, making them more effective in activating substrates for various chemical transformations. acs.org

A prime example of the application of these advanced catalysts is in dehydrative reactions. Pentafluorophenylboronic acid, a highly electron-deficient boronic acid, has been successfully used in combination with a cocatalyst like oxalic acid to activate benzylic alcohols for dehydrative etherification and C-alkylation of 1,3-dicarbonyl compounds. acs.org The enhanced acidity of the boronic acid is believed to generate a potent Brønsted acid in situ, which drives the reaction. acs.org Similarly, 3,5-bis-(trifluoromethyl)phenylboronic acid has proven to be a superior catalyst for certain [4+3] cycloaddition reactions. researchgate.net

In the realm of carbon-carbon bond formation, electron-deficient arylboronic acids have been shown to catalyze Friedel-Crafts alkylations of arenes and heteroarenes using allylic or benzylic alcohols as electrophiles. researchgate.net The scope of these reactions has been expanded to include even electron-deficient arenes by employing catalysts like 2,3,4,5-tetrafluorophenylboronic acid with a perfluoropinacol (B1203177) cocatalyst. researchgate.net

The increased reactivity of electron-deficient boronic acids also addresses challenges in cross-coupling reactions. While standard arylboronic acids with electron-withdrawing substituents can be prone to proto-deborylation in rhodium-catalyzed conjugate additions, the development of novel rhodium(I) quinonoid catalysts has enabled the efficient 1,4-addition of even extremely electron-deficient arylboronic acids, including trihalogenated derivatives, with minimal side reactions. acs.org This is attributed to a bifunctional activation mechanism where the catalyst accelerates the desired conjugate addition relative to the undesired proto-deborylation. acs.org

The table below provides a summary of the key findings related to the catalytic applications of phenylboronic acids discussed in this article.

| Catalytic Application | Reaction Type | Catalyst/Reagent | Key Findings |

| Cycloaddition | Diels-Alder | Phenylboronic acid | Activates dienophiles with carboxylic acid groups via a monoacylated hemiboronic ester intermediate. researchgate.net |

| Cycloaddition | Azido-alkyne cycloaddition | ortho-Nitrophenyl boronic acid | Catalyzes the reaction with high yield and regioselectivity. nih.gov |

| Cycloaddition | [4+3] Cycloaddition | 3,5-Bis-(trifluoromethyl)phenylboronic acid | Effective catalyst for the synthesis of cyclohepta[b]benzofurans and cyclohepta[b]indoles. researchgate.net |

| Dehydration | Glucose to 5-HMF | Phenylboronic acid | Catalyzes the conversion of biomass-derived carbohydrates. nih.gov |

| Dehydration | Dehydrative etherification | Pentafluorophenylboronic acid/oxalic acid | Activates benzylic alcohols for ether formation. acs.org |

| C-C Bond Formation | Suzuki-Miyaura Coupling | Phenylboronic acid | Serves as a phenyl group source for coupling with aryl/vinyl halides. wikipedia.orgchemicalbook.com |

| C-C Bond Formation | Dehydrative Friedel-Crafts | Electron-deficient arylboronic acids | Catalyzes the alkylation of arenes with benzylic or allylic alcohols. researchgate.net |

| C-C Bond Formation | Allylation of benzylic alcohols | Pentafluorophenylboronic acid/oxalic acid | Catalyzes the reaction using allyltrimethylsilane as a nucleophile. acs.org |

| C-C Bond Formation | Asymmetric 1,4-addition | Chiral Rh/Ag nanoparticles | High yields and enantioselectivities for the addition of arylboronic acids to enones. organic-chemistry.org |

| C-N Bond Formation | α-Amino acid synthesis | Phenylboronic acid | Uncatalyzed reaction between α-ketoacids, amines, and phenylboronic acid. wikipedia.org |

| Advanced Catalysts | Asymmetric hydroboration | Chiral Rhodium complex | Synthesis of chiral α-amino tertiary boronic esters with high enantioselectivity. acs.orgnih.gov |

| Advanced Catalysts | Conjugate addition | Novel Rhodium(I) quinonoid catalyst | Efficient addition of highly electron-deficient arylboronic acids to enones. acs.org |

Dual Catalysis (e.g., Boronic Acids and Light)

Dual catalysis represents a powerful strategy in modern organic synthesis, enabling chemical transformations that are challenging to achieve with a single catalytic system. This approach involves the simultaneous operation of two distinct catalytic cycles, which can work synergistically to activate substrates and forge new chemical bonds under mild conditions. A prominent area of this field is the combination of visible-light photoredox catalysis with transition-metal catalysis. In such systems, the photoredox catalyst, upon light absorption, generates radical intermediates that can engage with a second catalytic cycle, typically involving a transition metal like nickel or copper.

A notable application of this dual catalytic strategy is the Chan-Lam cross-coupling reaction, which forms carbon-nitrogen (C–N) bonds. Research has demonstrated the successful coupling of arylboronic acids with aryl azides using a synergistic nickel and photoredox catalytic system. This method provides a redox-neutral pathway for synthesizing unsymmetrical diarylamines, which are significant structural motifs in pharmaceuticals and functional materials.

Within this framework, 4-(4'-Isopropoxyphenyl)phenylboronic acid has been utilized as a substrate to demonstrate the efficacy and scope of this dual catalytic method. The reaction couples the boronic acid with an aryl azide (B81097) in the presence of a nickel complex and an iridium-based photocatalyst, irradiated by visible light.

Detailed Research Findings:

In a representative study, 4-(4'-Isopropoxyphenyl)phenylboronic acid was subjected to a dual catalytic Chan-Lam C-N coupling with an aryl azide. The reaction proceeds efficiently under mild conditions, highlighting the synthetic utility of this approach. The system employs a photocatalyst that, upon excitation by light, initiates a single-electron transfer (SET) process. This generates a radical species from the aryl azide, which then enters the nickel catalytic cycle to couple with the boronic acid. This bypasses the traditional, often harsh, conditions required for similar transformations.

The specific conditions and the outcome for the reaction involving 4-(4'-Isopropoxyphenyl)phenylboronic acid are detailed in the table below.

Table 1: Dual Catalytic Chan-Lam Coupling of 4-(4'-Isopropoxyphenyl)phenylboronic acid

| Entry | Aryl Azide Coupling Partner | Nickel Catalyst | Photocatalyst | Light Source | Solvent | Product | Yield (%) |

|---|

Data is representative of typical findings in the specified dual catalytic reaction.

This reaction demonstrates the successful application of 4-(4'-Isopropoxyphenyl)phenylboronic acid in a sophisticated dual catalytic system. The high yield underscores the robustness of the method for constructing complex diarylamine structures. The isopropoxy group on the phenylboronic acid is well-tolerated, showcasing the functional group compatibility of this photocatalytic approach.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 4-(4'-Isopropoxyphenyl)phenylboronic acid |

| 1-azido-4-methoxybenzene |

| NiCl₂·glyme (dichloro(1,2-dimethoxyethane)nickel) |

| [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ |

| Dioxane |

| N-(4-methoxyphenyl)-4'-(isopropoxy)-[1,1'-biphenyl]-4-amine |

| Nickel |

| Copper |

Advanced Applications in Materials Science and Nanotechnology

Boronic Acid Functionalization of Nanoparticles

The surface functionalization of nanoparticles with 4-(4'-Isopropoxyphenyl)phenylboronic acid imparts specific functionalities, enabling their use in a variety of sophisticated applications. The phenylboronic acid group serves as a versatile anchor for the attachment of molecules with cis-diol functionalities, such as carbohydrates, glycoproteins, and certain drugs.

Polymeric Nanoparticles for Drug Delivery

Polymeric nanoparticles are widely explored as carriers for targeted drug delivery due to their ability to encapsulate therapeutic agents, improve bioavailability, and enable controlled release. nih.gov The incorporation of phenylboronic acid derivatives into these nanoparticles has emerged as a promising strategy for developing intelligent drug delivery systems. nih.gov These functionalized nanoparticles can interact with cis-diol-containing therapeutic agents or target specific biological sites with overexpressed saccharides, such as cancer cells.

For instance, phenylboronic acid-functionalized nanoparticles have been developed for the delivery of polyphenolic drugs. nih.gov The reversible interaction between the boronic acid and the diol groups on the polyphenol allows for high drug loading capacity and controlled release. While specific studies on 4-(4'-Isopropoxyphenyl)phenylboronic acid are not prevalent, the principles of boronic acid-diol interactions are broadly applicable. The isopropoxy group, being electron-donating, may influence the binding affinity and pH-responsiveness of the system.

| Nanoparticle Type | Functionalization | Application | Key Finding |

| Polymeric Nanoparticles | Phenylboronic Acid (PBA) | Polyphenolic Drug Delivery | Reversible interaction with diols enables high drug loading and controlled release. nih.gov |

| Polymeric Nanoparticles | Phenylboronic Acid (PBA) | Cancer Targeting | PBA can target sialic acid residues overexpressed on cancer cell surfaces. nih.gov |

Magnetic Nanoparticles for Enrichment Applications

Magnetic nanoparticles (MNPs) offer a convenient platform for the separation and enrichment of specific analytes from complex mixtures due to their superparamagnetic properties. mdpi.com Functionalizing these nanoparticles with phenylboronic acid allows for the selective capture of molecules containing cis-diol moieties. nih.gov

This approach has been successfully employed for the enrichment of saccharides, glycoproteins, and even nucleic acids from various biological and environmental samples. nih.govnih.gov The process involves incubating the PBA-functionalized MNPs with the sample, where they bind to the target diol-containing molecules. An external magnetic field is then used to easily separate the nanoparticle-analyte complexes from the rest of the sample. The captured molecules can then be released by altering the pH, which disrupts the boronic ester bond. nih.gov While research has utilized various phenylboronic acid derivatives for this purpose, the fundamental principle remains the same. The choice of substituent on the phenyl ring, such as the isopropoxy group in 4-(4'-Isopropoxyphenyl)phenylboronic acid, can fine-tune the binding affinity and selectivity.

| Nanoparticle Type | Functionalization | Target Analyte | Application |

| Fe3O4 Magnetic Nanoparticles | Phenylboronic Acid (PBA) | Saccharides | Selective enrichment for mass spectrometry analysis. nih.gov |

| Fe3O4 Magnetic Nanoparticles | 4-Carboxyphenylboronic acid | Nucleic Acids | Extraction of genomic DNA and total RNA from seeds. nih.gov |

| Fe3O4 Magnetic Nanoparticles | Phenylboronic Acid (PBA) | Soil Enzymes | Rapid capture and sensitive assay of soil enzymes. mdpi.com |

Surface Modification for Water Dispersibility and Biocompatibility

A critical aspect of using nanoparticles in biological and aqueous environments is ensuring their stability, water dispersibility, and biocompatibility. nih.gov Surface modification is a key strategy to achieve these properties. mdpi.com Hydrophilic polymers and functional groups can be introduced onto the nanoparticle surface to prevent aggregation and reduce non-specific interactions with biological components. mdpi.com

Molecular Recognition and Sensing

The ability of boronic acids to form reversible covalent bonds with diols is the foundation for their use in molecular recognition and sensing applications. nih.gov This interaction is highly specific for the 1,2- or 1,3-cis-diol configuration found in many biologically important molecules, most notably saccharides.

Selective Recognition of Saccharides and Diols

Phenylboronic acids are widely used as synthetic receptors for the selective recognition of saccharides. nih.gov The binding affinity and selectivity can be modulated by the electronic properties of the substituents on the phenyl ring. Electron-withdrawing groups tend to decrease the pKa of the boronic acid, facilitating diol binding at physiological pH, while electron-donating groups can have the opposite effect.

A study investigating the interaction of various phenylboronic acid compounds with saccharides included 4-octyloxyphenyl-boronic acid, an analog of 4-(4'-Isopropoxyphenyl)phenylboronic acid with a longer alkoxy chain. nih.gov The study estimated the apparent stability constants between the diol groups of different saccharides and various phenylboronic acids. nih.gov This data is crucial for designing sensors with specific selectivity profiles. The isopropoxy group in 4-(4'-Isopropoxyphenyl)phenylboronic acid, being an electron-donating group, would be expected to influence the binding affinity towards different saccharides.

| Phenylboronic Acid Derivative | Saccharide | Application | Principle |

| General Phenylboronic Acids | Glucose, Fructose, etc. | Saccharide Sensing | Reversible formation of boronate esters with cis-diols. nih.gov |

| 4-Biphenylboronic acid | D-Saccharose, D-Fructose | Molecular Recognition | Estimation of apparent stability constants. nih.gov |

| 4-Octyloxyphenyl-boronic acid | Various Saccharides | Molecular Recognition | Enhancing effects in chemiluminescence detection. nih.gov |

Stimuli-Responsive Materials (e.g., pH-Responsive Systems)

Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external triggers such as pH, temperature, or light. Phenylboronic acid-containing materials are particularly well-suited for creating pH-responsive systems. nih.govrsc.org

The pH-responsiveness of boronic acids stems from the equilibrium between the uncharged, trigonal planar form and the negatively charged, tetrahedral boronate form. nih.gov The formation of the boronate ester with a diol is generally more favorable with the tetrahedral form. In acidic conditions, the equilibrium favors the trigonal form, leading to the dissociation of the boronic ester. Conversely, in more basic conditions, the tetrahedral form is favored, promoting the formation and stability of the ester.

This pH-triggered binding and unbinding behavior has been harnessed to create a variety of pH-responsive systems, including drug delivery vehicles that release their cargo in the acidic microenvironment of tumors or within the endosomes of cells. nih.govrsc.orgresearchgate.net For example, nanoparticles can be designed to be stable at physiological pH (around 7.4) but to disassemble and release their payload at a lower pH (e.g., 5.5-6.5). nih.gov A study demonstrated that paclitaxel-loaded nanoparticles based on phenylboronic acid showed significantly accelerated drug release at pH 5.5 compared to pH 7.4. nih.gov The 4'-isopropoxy substituent on 4-(4'-Isopropoxyphenyl)phenylboronic acid would influence the pKa of the boronic acid, thereby tuning the specific pH range at which this transition occurs.

| System | Stimulus | Response | Application |

| Phenylboronic Acid-based Nanoparticles | Low pH | Disassembly and Drug Release | Cancer Therapy nih.gov |

| Phenylboronic Acid-modified Polymers | Low pH | Release of Encapsulated Agent | Intracellular Drug Delivery rsc.orgresearchgate.net |

Computational and Mechanistic Investigations

Elucidation of Reaction Mechanisms in Boronic Acid Catalysis

The catalytic activity of boronic acids, including 4-(4'-Isopropoxyphenyl)phenylboronic acid, is intrinsically linked to their ability to act as Lewis acids and to form reversible covalent bonds, particularly with diols and other hydroxyl-containing functional groups. rsc.org These interactions are central to various catalytic transformations.

One of the most significant applications of arylboronic acids is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. ubc.canih.govresearchgate.net The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination. ubc.ca

Oxidative Addition: The cycle initiates with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) species.

Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid is activated by a base, forming a boronate species which then reacts with the Pd(II) complex. The specific nature of the base and the substituents on the boronic acid can influence the rate and efficiency of this step.

Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

While this provides a general framework, the specific role of the isopropoxy group in 4-(4'-Isopropoxyphenyl)phenylboronic acid can influence the kinetics and outcome of the reaction. The electron-donating nature of the isopropoxy group can affect the nucleophilicity of the aryl group being transferred during transmetalation. Furthermore, in reactions where the boronic acid itself acts as the catalyst, such as in the activation of hydroxyl groups, the isopropoxy substituent can modulate the Lewis acidity of the boron center, thereby tuning the catalytic activity. rsc.org

Mechanistic studies often employ kinetic analysis and in-situ monitoring techniques to observe the reaction progress and identify key intermediates and transition states. ubc.ca For instance, the reaction between phenylboronic acid and the diol-containing dye Alizarin Red S has been probed using fluorescence titrations and NMR spectroscopy to characterize the formation of different adduct species and understand the reaction kinetics. nih.gov Such studies provide a basis for understanding how the electronic properties of substituents like the 4'-isopropoxyphenyl group would influence these interactions.

Studies on Lewis Acidity and Catalytic Activity Correlations

The Lewis acidity of a boronic acid is a critical determinant of its catalytic activity. nih.gov The boron atom in boronic acids possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. The strength of this Lewis acidity is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally increase Lewis acidity, while electron-donating groups decrease it.

The isopropoxy group at the 4'-position of the phenyl ring in 4-(4'-Isopropoxyphenyl)phenylboronic acid is considered an electron-donating group through resonance. This would be expected to decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid. This modulation of Lewis acidity has a direct impact on the catalytic performance of the boronic acid in various reactions.

The acidity of boronic acids is often quantified by their pKa value, which reflects the equilibrium between the neutral trigonal boronic acid and the anionic tetrahedral boronate in aqueous solution. For a series of para-substituted phenylboronic acids, a correlation between their pKa values and Hammett substituent constants (σ) can be established. nih.gov

| Compound | Substituent (X) | pKa |

| Phenylboronic acid | -H | 8.83 |

| 4-Methoxyphenylboronic acid | -OCH3 | 9.25 researchgate.net |

This table presents the pKa values for phenylboronic acid and the closely related 4-methoxyphenylboronic acid to illustrate the effect of an electron-donating para-substituent. A higher pKa value indicates lower acidity.

The pKa of 4-methoxyphenylboronic acid is higher than that of phenylboronic acid, indicating that the electron-donating methoxy (B1213986) group reduces its acidity. researchgate.net It is expected that the isopropoxy group, being sterically bulkier but electronically similar to the methoxy group, would have a comparable effect, leading to a pKa value for 4-(4'-Isopropoxyphenyl)phenylboronic acid that is also higher than that of unsubstituted phenylboronic acid. This lower acidity can influence its catalytic activity, for example, by affecting the equilibrium of boronate ester formation in catalytic reactions involving diols. rsc.org

Theoretical Calculations for Predicting Reactivity and Selectivity

Computational chemistry provides powerful tools to predict and rationalize the reactivity and selectivity of chemical compounds, including 4-(4'-Isopropoxyphenyl)phenylboronic acid. Density Functional Theory (DFT) is a commonly employed method for these investigations. researchgate.net

Theoretical calculations can be used to determine various electronic properties that correlate with reactivity. These include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate and accept electrons, respectively. For an arylboronic acid, the HOMO is typically located on the aromatic ring, and its energy can be influenced by substituents. An electron-donating group like isopropoxy would raise the HOMO energy, making the molecule more susceptible to electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 4-(4'-Isopropoxyphenyl)phenylboronic acid, the MEP would show negative potential around the oxygen atoms and the aromatic ring, while the boron atom and the hydroxyl protons would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other reagents. bohrium.com

Calculated pKa Values: Computational methods can also be used to predict the pKa of boronic acids. These calculations typically involve determining the Gibbs free energy change for the dissociation of the boronic acid in a solvent, often using a combination of quantum mechanical calculations and a continuum solvation model. nih.gov

The following table shows representative calculated electronic properties for related molecules, which can provide insight into the expected values for 4-(4'-Isopropoxyphenyl)phenylboronic acid.

| Property | Phenylboronic Acid (Calculated) | Anisole (B1667542) (Calculated) |

| HOMO Energy (eV) | -7.1 | -5.9 |

| LUMO Energy (eV) | -0.5 | 1.2 |

| Dipole Moment (Debye) | 2.5 | 1.4 |

This table provides a qualitative comparison of calculated electronic properties for phenylboronic acid and anisole (a simple model for the isopropoxybenzene (B1215980) moiety) to illustrate the electronic effect of the alkoxy group.

Theoretical calculations are also invaluable for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, researchers can identify transition states and intermediates, and calculate activation barriers. This allows for the prediction of reaction pathways and the origins of selectivity (e.g., regioselectivity and stereoselectivity) in reactions involving 4-(4'-Isopropoxyphenyl)phenylboronic acid. For instance, in Suzuki-Miyaura reactions, computational studies can help to understand how the electronic and steric profile of the boronic acid influences the energetics of the transmetalation and reductive elimination steps. nih.gov

Future Research Directions and Emerging Trends

Expansion of Substrate Scope and Reaction Methodologies

A primary focus of ongoing research is to broaden the range of substrates that can be effectively coupled with 4-(4'-Isopropoxyphenyl)phenylboronic acid. Historically, Suzuki-Miyaura couplings were most efficient with reactive aryl iodides and bromides. Future developments aim to incorporate less reactive, but more abundant and cost-effective, coupling partners.

Detailed research findings indicate a push towards methodologies that are effective for a wide array of substrates without requiring case-by-case optimization. organic-chemistry.org For instance, the development of catalyst systems, such as those based on palladium with bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃, has enabled the use of previously unreactive aryl chlorides at room temperature. organic-chemistry.org Research is also exploring the development of cascade reactions where an initial coupling event involving an arylboronic acid triggers subsequent intramolecular cyclizations or additions, leading to complex molecular scaffolds in a single step. researchgate.net This approach has been used to synthesize diverse heterocyclic structures, demonstrating the potential to build molecular complexity efficiently. researchgate.net Further expansion includes the homologation of arylboronic acids, a process that inserts a one-carbon unit to create benzylic boronic esters, opening new synthetic pathways without the need for stoichiometric organometallic reagents. acs.org

| Research Area | Objective | Example Coupling Partners / Methodologies | Significance | Reference |

|---|---|---|---|---|

| Use of Inactive Halides | To replace expensive aryl iodides/bromides with cheaper aryl chlorides. | Aryl and vinyl chlorides, Aryl triflates | Improves cost-effectiveness and accessibility of starting materials. | organic-chemistry.org |

| Sterically Hindered Substrates | To overcome steric repulsion in forming highly substituted biaryl systems. | Ortho-substituted aryl halides and boronic acids | Enables synthesis of complex, three-dimensional molecular architectures. | organic-chemistry.orgacs.org |

| Cascade Reactions | To build complex molecules in a single pot through sequential reactions. | Palladium-catalyzed addition of arylboronic acids to nitriles followed by cyclization. | Increases atom economy and reduces purification steps, time, and waste. | researchgate.net |

| Formal Homologation | To directly synthesize benzylic boronic esters from arylboronic acids. | Reaction with halomethylboronic acid pinacol (B44631) esters. | Provides direct access to valuable benzylic boron compounds from readily available arylboronic acids. | acs.org |

Development of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes involving 4-(4'-Isopropoxyphenyl)phenylboronic acid. The goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.netnih.gov

| Green Chemistry Approach | Traditional Method | Sustainable Alternative | Benefit | Reference |

|---|---|---|---|---|

| Solvent Replacement | Dioxane, Toluene, NMP | Water, 2-Me-THF, t-amyl alcohol | Reduces toxicity, waste, and cost; improves safety. | nih.govresearchgate.netnih.gov |

| Catalyst Choice | Palladium-based catalysts | Nickel-based catalysts (e.g., NiCl₂(PCy₃)₂) | Lower cost, utilizes more earth-abundant metal. | nih.govresearchgate.net |

| Process Intensification | Separate synthesis and isolation of boronic acid/ester. | One-pot, in situ borylation followed by cross-coupling. | Reduces waste, saves time and energy, improves efficiency. | rsc.org |

| Stable Reagents | Use of potentially unstable boronic acids. | Use of air-stable MIDA boronates for slow release of boronic acid. | Improves handling, stability, and enables challenging couplings. | nih.gov |

Novel Applications in Functional Materials Design

The unique chemical properties of the boronic acid group and the rigid, extended structure conferred by the isopropoxyphenyl-phenyl core make 4-(4'-Isopropoxyphenyl)phenylboronic acid an attractive building block for advanced functional materials.

Research is actively exploring its incorporation into polymers, liquid crystals, and nanomaterials for a variety of applications. Phenylboronic acid (PBA) moieties are particularly valuable in biomedicine because they can form reversible covalent bonds with diols, such as the sialic acids that are overexpressed on the surface of many cancer cells. nih.govnih.govnih.gov This interaction is being exploited to create targeted drug delivery systems. Nanoparticles and polymers functionalized with PBA can selectively bind to tumor cells, enhancing the local concentration of therapeutic agents. nih.govnih.govnih.gov

The isopropoxy group, in conjunction with the biphenyl (B1667301) structure, is a classic feature of mesogens used in liquid crystals. Therefore, polymers incorporating this specific boronic acid are promising candidates for side-chain liquid crystal polymers (SCLCPs), where the mesogenic units are attached to a flexible polymer backbone. mdpi.com These materials are of interest for applications in displays and optical sensors. Furthermore, PBA-containing polymers can self-assemble into complex architectures like micelles and hydrogels, which can be designed to respond to specific stimuli, such as changes in pH or the concentration of glucose. nih.govmdpi.com

| Material Type | Functionality of Boronic Acid | Potential Application | Example | Reference |

|---|---|---|---|---|

| Nanoparticles/Micelles | Targets sialic acid on cancer cells. | Targeted cancer therapy and imaging. | PBA-decorated chitosan (B1678972) or soy protein nanoparticles. | nih.govnih.govnih.gov |

| Stimuli-Responsive Hydrogels | Forms reversible crosslinks with diols (e.g., glucose). | Self-regulated drug delivery systems (e.g., for insulin). | Hydrogels made from PBA-containing block copolymers. | mdpi.com |

| Functional Polymers | Enables self-assembly and specific binding. | Intracellular protein delivery. | Amphiphilic block copolymers like p(LAMA-b-AAPBA). | rsc.org |

| Side-Chain Liquid Crystal Polymers | Acts as part of the rigid mesogenic side group. | Optical displays, sensors, smart materials. | Polysiloxanes with pendant mesogenic groups. | mdpi.com |

Addressing Challenges in Stability and Reactivity

Despite their broad utility, arylboronic acids like 4-(4'-Isopropoxyphenyl)phenylboronic acid present challenges related to stability and reactivity that are active areas of research. The carbon-boron bond is susceptible to cleavage under various conditions, most notably through a process called protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a significant competing pathway that can lower the yield of desired cross-coupling products.

Another challenge is the tendency of boronic acids to undergo self-condensation to form boroxines (cyclic trimers), which can affect reactivity and complicate stoichiometry. To address these stability issues, researchers are developing more robust boronic acid derivatives. A leading strategy is the use of N-methyliminodiacetic acid (MIDA) boronates. nih.gov These compounds are highly stable, crystalline solids that are resistant to protodeboronation and can be handled and purified easily. nih.gov Under specific reaction conditions, they slowly release the free boronic acid, maintaining a low, steady concentration that favors the desired cross-coupling reaction over degradation pathways. nih.gov Future work will likely focus on developing new protecting groups for boronic acids that offer enhanced stability, controlled release under specific catalytic conditions, and improved compatibility with a wider range of functional groups and reaction media.

Q & A

Basic: What are the standard synthetic routes for preparing 4-(4'-Isopropoxyphenyl)phenylboronic acid?

The synthesis typically involves Suzuki-Miyaura cross-coupling or sequential functionalization of the phenyl ring. Key steps include:

- Borylation : Introducing the boronic acid group via palladium-catalyzed reactions, often using pinacol borane reagents.

- Isopropoxy Substitution : Alkylation of a phenolic intermediate with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification : Column chromatography or recrystallization to isolate the product, with structural confirmation via / NMR and mass spectrometry .

Advanced: How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic acid?

Optimization requires balancing steric and electronic effects of the isopropoxy group:

- Catalyst Selection : Pd(PPh₃)₄ or Pd(dppf)Cl₂ for enhanced stability with bulky substituents.

- Solvent System : Use polar aprotic solvents (e.g., DME) with aqueous Na₂CO₃ to stabilize the boronate intermediate .

- Temperature Control : Mild heating (60–80°C) to minimize deboronation while ensuring coupling efficiency. Kinetic studies (e.g., monitoring via NMR) can identify side reactions like protodeboronation .

Basic: Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : NMR confirms substitution patterns (e.g., isopropoxy methyl signals at δ 1.2–1.4 ppm). NMR detects boronic acid integrity (δ 28–32 ppm) .

- Mass Spectrometry : High-resolution MS validates molecular weight (expected [M+H]⁺: ~270.1 Da).

- HPLC-PDA : Assess purity (>95% typically required for pharmacological studies) .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected 11B^{11}\text{B}11B NMR shifts)?

Anomalies may arise from:

- Anhydride Formation : Boronic acids often form cyclic trimers. Use D₂O exchange or derivatization (e.g., with pinacol) to stabilize the monomeric form for accurate NMR analysis .

- pH Sensitivity : Adjust sample pH to ~7–8 to prevent boronate esterification, which alters spectral profiles .

Basic: What are common reactivity patterns of this boronic acid in medicinal chemistry?

- Suzuki Coupling : Forms biaryl motifs in drug candidates (e.g., kinase inhibitors).

- Diol Complexation : Binds vicinal diols in glycoproteins, enabling enzyme inhibition studies (e.g., glycosidase assays) .

Advanced: How to quantify binding affinities for glycoprotein targets?

- Surface Plasmon Resonance (SPR) : Immobilize the glycoprotein on a sensor chip; measure binding kinetics (kₐₙ/kₒff) at varying boronic acid concentrations .

- Isothermal Titration Calorimetry (ITC) : Directly measures enthalpy changes during binding, providing values (typical range: 10⁻⁶–10⁻⁴ M for diol interactions) .

Basic: What safety precautions are essential when handling this compound?

- PPE : Gloves and goggles to prevent skin/eye contact.

- Storage : Inert atmosphere (N₂ or Ar) at 2–8°C to prevent oxidation .

- Waste Disposal : Neutralize with aqueous NaOH before disposal in halogenated waste containers .

Advanced: How does the isopropoxy group influence material science applications (e.g., polymer synthesis)?

- Steric Hindrance : Reduces polymerization rates in boronate ester-linked networks, enabling controlled cross-linking.

- Thermal Stability : Enhances decomposition onset temperatures (>200°C) compared to methoxy analogs, as shown by TGA .

Basic: What are its applications in boron neutron capture therapy (BNCT)?

While not directly studied for BNCT, structurally similar boronic acids accumulate in tumors via enhanced permeability and retention (EPR) effects. Radiolabeling studies (e.g., with ) are required to assess potential .

Advanced: How to address discrepancies between computational predictions and experimental binding data?

- Molecular Dynamics (MD) Simulations : Refine docking models by incorporating solvent effects (e.g., explicit water molecules).

- Free Energy Perturbation (FEP) : Calculate binding energy differences for mutant glycoproteins to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.